Butanimidamide, N-ethyl-N'-hydroxy-
Description
Butanimidamide derivatives are a class of organic compounds characterized by a four-carbon backbone (butanimidamide) with substituted functional groups. The specific compound Butanimidamide, N-ethyl-N'-hydroxy- (IUPAC name: N-ethyl-N'-hydroxybutanimidamide) features an ethyl group (-CH₂CH₃) and a hydroxylamine (-NHOH) substituent. These compounds are often utilized in biochemical coupling reactions, therapeutic research, and as intermediates in organic synthesis .
Properties
CAS No. |
62626-16-8 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N'-ethyl-N-hydroxybutanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-5-6(8-9)7-4-2/h9H,3-5H2,1-2H3,(H,7,8) |
InChI Key |
YCRVPCUJXJSIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCC)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanimidamide, N-ethyl-N’-hydroxy- typically involves the reaction of butanimidamide with ethylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the correct substitution on the nitrogen atoms. The general reaction can be represented as:
Butanimidamide+Ethylamine+Hydroxylamine→Butanimidamide, N-ethyl-N’-hydroxy-
Industrial Production Methods: In an industrial setting, the production of Butanimidamide, N-ethyl-N’-hydroxy- may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Butanimidamide, N-ethyl-N’-hydroxy- can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: It can participate in substitution reactions where the N-ethyl or N’-hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted butanimidamide derivatives.
Scientific Research Applications
Butanimidamide, N-ethyl-N’-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanimidamide, N-ethyl-N’-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural Analogs
The following table compares Butanimidamide, N-ethyl-N'-hydroxy- with structurally related compounds:
Functional Group Reactivity
- Hydroxylamine (-NHOH) : Present in all listed compounds, this group enables nucleophilic reactions, metal coordination, and participation in crosslinking (e.g., EDC/NHS chemistry) .
- Ethyl vs. Piperazine-substituted analogs (e.g., CAS 1562969-82-7) exhibit enhanced binding to biological targets due to nitrogen-rich cyclic structures .
Biochemical Coupling
- Hydroxylamine derivatives are critical in stabilizing intermediate reactive esters .
- Crosslinking Efficiency: Hydroxylamine-containing compounds like N'-hydroxy-2-phenylethanimidamide (CAS 19227-11-3) achieve ~90% conjugation efficiency in protein-NC (nanocluster) systems, comparable to EDC/NHS-mediated reactions .
Toxicity and Stability
- N-Hydroxy Compounds: Evidence from carcinogenicity studies on N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF) suggests that hydroxylamine derivatives can bind persistently to DNA, with ~10% of adducts remaining after 4–8 weeks .
- pH Sensitivity : Hydroxylamine derivatives are destabilized under acidic conditions, limiting their use in low-pH environments .
Data Tables: Comparative Properties
Table 1. Physical Properties
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